

Trifluoroacetaldehyde hydrate CAS number and molecular structure.

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Compound of Interest

Compound Name: Trifluoroacetaldehyde hydrate

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Trifluoroacetaldehyde Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetaldehyde, in its stable hydrate form (2,2,2-trifluoro-1,1-ethanediol), is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties, such as increased metabolic stability, lipophilicity, and binding affinity, to target molecules. This guide provides an in-depth overview of the chemical and physical properties, synthesis, and reactivity of **trifluoroacetaldehyde hydrate**, tailored for professionals in research and development.

Chemical Identity and Molecular Structure

Trifluoroacetaldehyde is a gas at room temperature and is highly electrophilic, readily reacting with water to form a stable geminal diol, **trifluoroacetaldehyde hydrate**.^[1] Due to the aldehyde's tendency to polymerize, it is most commonly handled and used as its hydrate or hemiacetal derivatives.^{[1][2]}

- IUPAC Name: 2,2,2-Trifluoroethane-1,1-diol^[3]

- Synonyms: Fluoral hydrate, Trifluoroacetaldehyde monohydrate[4]
- Molecular Formula: $C_2H_3F_3O_2$ [4][5]
- Molecular Weight: 116.04 g/mol [3][5]
- CAS Number: 421-53-4[1][2][3][4][5][6][7][8] (Note: The CAS number 33953-86-5 is also associated with technical grade aqueous solutions of **trifluoroacetaldehyde hydrate**).
- SMILES: OC(O)C(F)(F)F[2]

The molecular structure consists of a central carbon atom bonded to a trifluoromethyl group, a hydrogen atom, and two hydroxyl groups.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **trifluoroacetaldehyde hydrate**.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Physical State	Colorless liquid (often as an aqueous solution)	[1][4][5]
Boiling Point	104-106 °C	[2]
Density	1.43 - 1.44 g/mL at 20 °C	[1][5]
Refractive Index	1.33 - 1.34 at 20 °C	[1][5]
Form	Commercially available as a ~75% aqueous solution	[7][8]

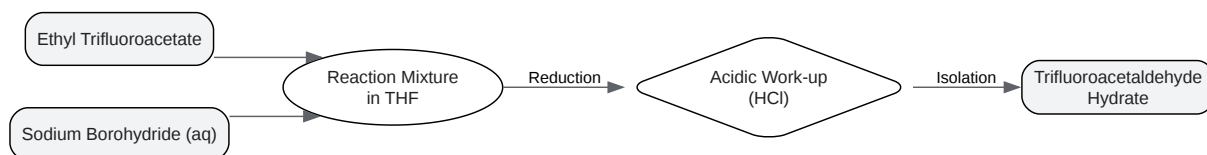
Table 2: Safety Information

Hazard Statement	GHS Classification	Reference(s)
H225: Highly flammable liquid and vapor	Flammable liquids (Category 2)	[6]
H302: Harmful if swallowed	Acute toxicity, oral (Category 4)	[6]
H315: Causes skin irritation	Skin corrosion/irritation (Category 2)	
H317: May cause an allergic skin reaction	Sensitization, Skin (Category 1)	[6]
H319: Causes serious eye irritation	Serious eye damage/eye irritation (Category 2)	

Experimental Protocols

Synthesis of Trifluoroacetaldehyde Hydrate

A common and effective method for the preparation of **trifluoroacetaldehyde hydrate** is the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, using a borohydride reducing agent in a hydroxylic solvent.[9][10]



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Caption: Synthesis of **Trifluoroacetaldehyde Hydrate**.

Materials:

- Ethyl trifluoroacetate

- Sodium borohydride
- Tetrahydrofuran (THF)
- Water
- Concentrated hydrochloric acid
- Sodium chloride

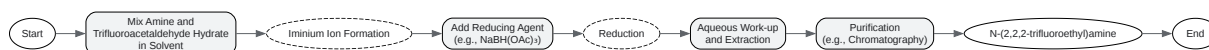
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ethyl trifluoroacetate in tetrahydrofuran (THF).[9]
- Cool the solution to 18 °C in an ice bath.[9]
- Separately, prepare a solution of sodium borohydride in water.[9]
- Add the aqueous sodium borohydride solution to the ethyl trifluoroacetate solution dropwise over 1 hour, maintaining the reaction temperature at 18 °C.[9]
- After the addition is complete, add a small amount of water and continue stirring for an additional 30 minutes.[9]
- Carefully add concentrated hydrochloric acid with stirring to adjust the pH of the reaction mixture to 2-3.[9]
- Add solid sodium chloride to the mixture to saturate the aqueous phase.[9]
- Separate the organic phase. The product, **trifluoroacetaldehyde hydrate**, can be isolated from the organic phase, for instance, by fractional distillation.[9][10]

Reductive Amination using Trifluoroacetaldehyde Hydrate

Trifluoroacetaldehyde hydrate is a valuable reagent for introducing the 2,2,2-trifluoroethyl group onto amines via reductive amination. This reaction typically proceeds through the in-situ

formation of an iminium ion, which is then reduced by a mild reducing agent.



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Caption: Reductive Amination Workflow.

Materials:

- A primary or secondary amine
- **Trifluoroacetaldehyde hydrate** (as a ~75% aqueous solution)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF))
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of the amine in an anhydrous aprotic solvent, add the **trifluoroacetaldehyde hydrate** solution.
 - Stir the mixture at room temperature for a period sufficient for iminium ion formation (this can be monitored by techniques such as NMR or TLC).
 - Add sodium triacetoxyborohydride portion-wise to the reaction mixture at room temperature.
- [11]

- Continue stirring at room temperature for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired N-(2,2,2-trifluoroethyl)amine.[11]

Applications in Research and Development

Trifluoroacetaldehyde hydrate serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its ability to introduce the trifluoromethyl group is highly valued in drug discovery for enhancing the pharmacological profile of lead compounds. It is also utilized in the synthesis of specialty polymers and materials where the unique properties of the trifluoromethyl group are desired.

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